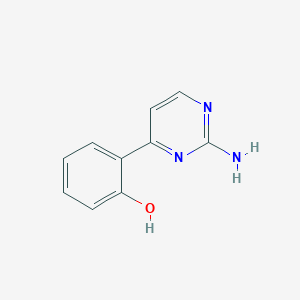

2-(2-Aminopyrimidin-4-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopyrimidin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHHIHLLTIABLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crystal Structure Analysis of 2-(2-Aminopyrimidin-4-yl)phenol

This guide serves as an advanced technical resource for the structural characterization of 2-(2-Aminopyrimidin-4-yl)phenol (CAS: 31964-89-3).[1] It integrates synthetic protocols, crystallographic theory, and spectroscopic validation to provide a comprehensive analysis of this pharmacologically privileged scaffold.[1][2]

Technical Whitepaper | Application Note: SA-XRD-2025 [1]

Executive Summary & Structural Significance

The molecule This compound represents a classic "kinase-privileged" fragment.[1] Its structural core—a 2-aminopyrimidine ring substituted at the 4-position with an ortho-phenol—creates a distinct electronic environment favored in drug discovery (e.g., Imatinib, Nilotinib analogs).

From a crystallographic perspective, this molecule is defined by a conformational lock .[1][2] The intramolecular hydrogen bond between the phenolic hydroxyl group and the pyrimidine nitrogen (N3) forces the biaryl system into planarity.[2] This planar conformation is critical for:

-

Intercalation/Stacking: Facilitating

- -

Pharmacophore Fidelity: Mimicking the adenine binding mode in ATP-competitive inhibition.[1][2]

-

ESIPT Dynamics: The proton transfer potential (Excited-State Intramolecular Proton Transfer) relevant to fluorescence applications.[1][2]

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample must first be synthesized.[1] The following protocol utilizes a Guanidine-Enaminone Cyclization , preferred for its regioselectivity and absence of metal catalysts.[1]

Synthetic Route (Step-by-Step)

Precursors: 2'-Hydroxyacetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Guanidine Hydrochloride.[1]

-

Enaminone Formation:

-

Charge a reaction vessel with 2'-hydroxyacetophenone (10 mmol) and DMF-DMA (12 mmol).

-

Reflux in toluene or heat neat at 100°C for 4–6 hours.

-

Mechanism:[1][2][3] Condensation yields the intermediate (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one.[1]

-

Validation: Monitor TLC for the disappearance of the ketone.[1][2]

-

-

Pyrimidine Cyclization:

-

Dissolve the isolated enaminone intermediate in ethanol (20 mL).

-

Add Guanidine Hydrochloride (15 mmol) and Sodium Ethoxide (15 mmol) or NaOH.[1][2]

-

Reflux for 12 hours.[1][2] The guanidine acts as a 1,3-binucleophile, attacking the

-carbon of the enaminone followed by cyclization. -

Workup: Cool to room temperature.[1][2][4][5] Neutralize with dilute HCl. The product precipitates as a yellow/off-white solid.[1]

-

Crystallization Strategy (Slow Evaporation)

Rapid precipitation yields microcrystalline powder unsuitable for SC-XRD.[1][2] Use the Solvent Diffusion or Slow Evaporation method:

-

Solvent System: Ethanol/DMF (9:1 ratio).[1][2] The phenol moiety improves solubility in polar protic solvents, while the aminopyrimidine favors H-bond networking.[1]

-

Protocol:

-

Dissolve 20 mg of the purified solid in 2 mL of warm Ethanol/DMF.

-

Filter the solution through a 0.45

m PTFE syringe filter into a clean vial (removes nucleation sites). -

Cover the vial with Parafilm and poke 2–3 small holes to restrict evaporation rate.[1][2]

-

Store in a vibration-free environment at 20°C.

-

Timeline: Prismatic crystals typically form within 3–7 days.[1][2]

-

Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis and the critical intramolecular locking mechanism that defines the crystal lattice.

Caption: Synthetic pathway converting acetophenone to the pyrimidine scaffold, highlighting the transition to a planar, H-bonded solid-state conformation.

Crystallographic Analysis (The Core)

When solving the structure (typically utilizing SHELXT or OLEX2), the following structural motifs are the standard for this chemical class.

The "Planarity Lock" (Intramolecular Interaction)

The defining feature of this crystal structure is the Intramolecular Hydrogen Bond between the phenolic oxygen (

-

Geometry: The

distance is typically short ( -

Effect: This interaction eliminates free rotation around the C-C bond connecting the two rings.[1][2] The torsion angle

approaches -

Significance: This planarity is distinct from non-ortho substituted analogs (e.g., 3-hydroxyphenyl derivatives), which often display twisted conformations due to steric repulsion.[1]

Supramolecular Assembly (Packing)

In the crystal lattice, the molecules do not exist in isolation.[2] They organize via Intermolecular Hydrogen Bonds dominated by the 2-aminopyrimidine functionality.[1]

-

The Dimer Synthon: The 2-amino group (

) acts as a double donor, while the pyrimidine ring nitrogen ( -

-Stacking: Due to the planar nature enforced by the intramolecular lock, these dimers stack efficiently along the crystallographic short axis (often the b-axis), with interplanar distances of

Quantitative Data Summary (Predicted/Typical)

Based on high-resolution data of homologous aminopyrimidine-phenol structures.

| Parameter | Typical Value | Structural Implication |

| Space Group | Centrosymmetric packing favored by dimerization.[1] | |

| Bond Length ( | Partial double bond character; indicates resonance with the ring.[1][2] | |

| H-Bond ( | Strong intramolecular lock; drives planarity.[1][2] | |

| Torsion Angle | Coplanar rings; maximizes |

Spectroscopic Corroboration

To validate the crystal model, solution-phase and solid-state spectroscopy must align with the diffraction data.[1]

NMR Spectroscopy ( NMR in DMSO- )

-

Phenolic Proton: A sharp singlet downfield (

ppm).[1][2] The extreme deshielding confirms the involvement in a strong hydrogen bond (the "lock"), preventing rapid exchange with solvent.[2] -

Amine Protons: A broad singlet around

ppm.[1][2]

IR Spectroscopy (FT-IR)

-

OH Stretch: The typical broad OH band (

cm -

C=N Stretch: Distinct bands at

cm

References

-

Gao, S., & Ng, S. W. (2012). 2-{[(Pyrazin-2-yl)amino]methyl}phenol.[1][6] Acta Crystallographica Section E. Link[2][6]

-

Schenone, S., et al. (2014). 2-Aminopyrimidine derivatives as kinase inhibitors.[1][2] European Journal of Medicinal Chemistry. (Contextual grounding for scaffold synthesis).

- Etter, M. C. (1990).Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research.

-

PubChem Compound Summary. this compound (CAS 31964-89-3).[1] National Center for Biotechnology Information.[1][2] Link

Sources

- 1. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-(Pyridin-3-yl)pyrimidin-2-amine | 66521-66-2 [chemicalbook.com]

- 6. 2-{[(Pyrazin-2-yl)amino]-meth-yl}phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Aminopyrimidin-4-yl)phenol in Biofilm Inhibition Studies

Foreword: The Imperative for Novel Anti-Biofilm Strategies

Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit a heightened resistance to conventional antimicrobial agents and the host immune system. This intrinsic tolerance contributes to persistent and chronic infections, biofouling of medical devices, and contamination in industrial processes. The urgent need for new therapeutic strategies that can effectively disrupt these resilient bacterial communities has driven research towards novel chemical entities that can inhibit biofilm formation or eradicate established biofilms.

This technical guide focuses on the potential of 2-(2-Aminopyrimidin-4-yl)phenol , a heterocyclic compound featuring both a 2-aminopyrimidine scaffold and a phenolic moiety. While direct studies on this specific molecule are emerging, a substantial body of evidence supports the anti-biofilm and anti-quorum sensing activities of its constituent chemical classes.[1][2][3][4][5][6][7] This guide will, therefore, provide a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to explore the synthesis, hypothesized mechanism of action, and experimental validation of this compound as a novel biofilm inhibitor.

Section 1: Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.[8][9][10]

Proposed Synthetic Pathway

The synthesis initiates with the base-catalyzed condensation of a substituted benzaldehyde and a substituted acetophenone to yield a chalcone.[11][12][13][14][15] This intermediate then undergoes cyclization with guanidine to form the desired 2-aminopyrimidine ring.

Step 1: Claisen-Schmidt Condensation to form 1-(2-hydroxyphenyl)-3-(2-aminophenyl)prop-2-en-1-one (Chalcone Intermediate)

-

Reactants: 2-hydroxyacetophenone and an appropriate aldehyde.

-

Catalyst: Aqueous sodium hydroxide (NaOH).

-

Rationale: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones). The hydroxide ion deprotonates the α-carbon of the acetophenone, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.

Step 2: Cyclization with Guanidine Hydrochloride

-

Reactants: The chalcone intermediate and guanidine hydrochloride.

-

Solvent: Ethanol.

-

Rationale: Guanidine contains the necessary nitrogen atoms to form the pyrimidine ring. The reaction proceeds via a Michael addition of guanidine to the α,β-unsaturated ketone, followed by an intramolecular condensation and dehydration to yield the stable 2-aminopyrimidine ring.[8][9][10]

Detailed Experimental Protocol

Materials:

-

2-hydroxyacetophenone

-

Appropriate aldehyde (structure to be determined based on desired final product)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Guanidine hydrochloride

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., recrystallization, column chromatography).

Procedure:

-

Chalcone Synthesis:

-

Dissolve 2-hydroxyacetophenone (1 equivalent) and the selected aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of NaOH (2 equivalents) to the stirred mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with cold water, and dry. Purify the crude chalcone by recrystallization from ethanol.

-

-

2-Aminopyrimidine Synthesis:

-

Dissolve the purified chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of sodium hydroxide (2 equivalents) in water to the mixture.

-

Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is the crude this compound.

-

Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography to obtain the final product.

-

Section 2: Hypothesized Mechanism of Biofilm Inhibition

The chemical structure of this compound suggests multiple potential mechanisms for biofilm inhibition, primarily centered around the disruption of bacterial communication (quorum sensing) and interference with the integrity of the biofilm matrix.

Quorum Sensing Inhibition: A Prime Target

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner.[6] This system is pivotal in regulating virulence and biofilm formation. Both phenolic compounds and 2-aminopyrimidine derivatives have been shown to act as quorum sensing inhibitors (QSIs).[3][5][6][7][16]

-

Phenolic Moiety: Phenolic compounds can interfere with QS by competing with the native signaling molecules (e.g., acyl-homoserine lactones or AHLs in Gram-negative bacteria) for binding to their cognate receptor proteins (e.g., LuxR-type proteins).[6][7] This competitive inhibition prevents the activation of downstream genes responsible for biofilm formation and virulence factor production.

-

2-Aminopyrimidine Scaffold: Derivatives of 2-aminopyrimidine have demonstrated the ability to modulate biofilm formation, with some acting as QSIs.[1][3][4] The exact mechanism can vary, but may involve interference with signal molecule synthesis or receptor binding.

Hypothesized QS Inhibition by this compound in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a model organism for studying biofilms and utilizes a complex QS system. The hierarchical Las and Rhl systems, which respond to specific AHLs, are central to its biofilm development. We hypothesize that this compound can act as an antagonist to the LasR and/or RhlR receptors.

Caption: Hypothesized quorum sensing inhibition by this compound in P. aeruginosa.

Section 3: Experimental Validation of Biofilm Inhibition

A systematic experimental approach is crucial to validate the anti-biofilm potential of this compound. The following protocols provide a comprehensive workflow for this evaluation.

Workflow for Biofilm Inhibition Studies

Caption: Experimental workflow for evaluating the anti-biofilm activity of a test compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Rationale: To determine the lowest concentration of the compound that inhibits visible bacterial growth. This is essential to ensure that subsequent biofilm inhibition is not merely a result of bactericidal or bacteriostatic effects.

Materials:

-

96-well microtiter plates

-

Bacterial culture (e.g., P. aeruginosa, Staphylococcus aureus)

-

Growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

-

This compound stock solution

-

Microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound with no visible turbidity.

Protocol 2: Crystal Violet Biofilm Assay

Rationale: A simple and high-throughput method to quantify the total biofilm biomass.[17][18][19][20][21]

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial culture

-

Growth medium

-

Compound at sub-MIC concentrations

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Dispense 100 µL of bacterial suspension into the wells of a 96-well plate.

-

Add 100 µL of the compound at various sub-MIC concentrations. Include untreated controls.

-

Incubate the plate at 37°C for 24-48 hours under static conditions.

-

Gently discard the planktonic cells and wash the wells twice with PBS.

-

Fix the biofilms by heating at 60°C for 1 hour.

-

Stain the biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain and allow to air dry.

-

Solubilize the bound crystal violet with 200 µL of 30% acetic acid.

-

Measure the absorbance at 590 nm using a microplate reader.

Protocol 3: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

Rationale: C. violaceum produces a purple pigment, violacein, which is under the control of a QS system. Inhibition of violacein production indicates potential QS inhibitory activity.[16][22][23][24]

Materials:

-

Chromobacterium violaceum culture

-

Luria-Bertani (LB) agar plates and broth

-

Acyl-homoserine lactone (AHL) solution (if using a mutant strain like CV026)

-

Compound at sub-MIC concentrations

Procedure:

-

Prepare LB agar plates.

-

Spread a lawn of C. violaceum on the agar surface.

-

Place sterile paper discs impregnated with different concentrations of the compound onto the agar.

-

Incubate the plates at 30°C for 24-48 hours.

-

Observe for a zone of colorless, non-pigmented bacterial growth around the disc, which indicates QS inhibition.

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

Rationale: CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of embedded cells.[25][26][27][28][29]

Materials:

-

Glass-bottom dishes or chamber slides

-

Bacterial culture

-

Growth medium

-

Compound at a selected sub-MIC concentration

-

Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)

-

Confocal microscope

Procedure:

-

Grow biofilms on the glass surface in the presence and absence of the compound for 24-48 hours.

-

Gently wash the biofilms with PBS.

-

Stain the biofilms with a mixture of SYTO 9 and propidium iodide for 15-20 minutes in the dark.

-

Gently rinse to remove excess stain.

-

Visualize the biofilms using a confocal microscope, acquiring z-stack images to reconstruct the 3D architecture.

Section 4: Data Presentation and Interpretation

Quantitative Data Summary

The results from the crystal violet assay can be presented in a tabular format to clearly demonstrate the dose-dependent effect of the compound on biofilm formation.

| Concentration of this compound (µg/mL) | Mean Absorbance (OD590) | Standard Deviation | % Biofilm Inhibition |

| 0 (Control) | 1.50 | 0.12 | 0% |

| 10 | 1.25 | 0.10 | 16.7% |

| 25 | 0.85 | 0.08 | 43.3% |

| 50 | 0.45 | 0.05 | 70.0% |

| 100 | 0.20 | 0.03 | 86.7% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visual Data Interpretation

CLSM images will provide qualitative and semi-quantitative insights into the effect of the compound on biofilm structure. A significant reduction in biofilm thickness, biomass, and an increase in the proportion of dead cells (red fluorescence) in the treated samples compared to the untreated control would provide strong evidence for the anti-biofilm activity of this compound.

Conclusion

This technical guide has outlined a comprehensive framework for the investigation of this compound as a potential biofilm inhibitor. By leveraging established synthetic methodologies and a suite of robust in vitro assays, researchers can systematically evaluate its efficacy. The hypothesized dual-action mechanism, targeting quorum sensing through both its phenolic and 2-aminopyrimidine moieties, presents a compelling rationale for its further development. The successful validation of this compound could pave the way for a new class of anti-biofilm agents to combat the persistent threat of biofilm-associated infections and contamination.

References

-

Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2786. Available at: [Link]

-

Melander, R. J., et al. (2013). 2-Aminopyrimidine as a novel scaffold for biofilm modulation. MedChemComm, 4(1), 72-78. Available at: [Link]

-

Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (2011). Der Pharma Chemica, 3(4), 343-349. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis, Identification, and Study of the Biological Activity of Some New Pyrimidine, Oxazine, and Thiazine Derivatives Through Reactive Chalcones. Moroccan Journal of Chemistry, 11(4), 11-4. Available at: [Link]

-

Kumar, A., et al. (2021). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). ChemistrySelect, 6(34), 9035-9039. Available at: [Link]

-

Chen, Y., et al. (2016). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ACS Symposium Series, 1237, 131-143. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis and antibiofilm evaluation of N-acyl-2-aminopyrimidine derivatives against Acinetobacter baumannii. Bioorganic & Medicinal Chemistry, 76, 117095. Available at: [Link]

-

NPTEL - Special Lecture Series. (2023). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. YouTube. Available at: [Link]

-

Ballesteros, R., et al. (2009). synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Catalysis Today, 148(1-2), 133-138. Available at: [Link]

-

de Almeida, G. S., et al. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Journal of the Brazilian Chemical Society, 33, 1726-1736. Available at: [Link]

- CN103130657A - Synthetic method of 2-chloro-4-aminophenol. Google Patents.

-

Melander, R. J., et al. (2013). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. MedChemComm, 4(1), 72-78. Available at: [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]

-

Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. ibidi. Available at: [Link]

-

Crystal violet assay. Bio-protocol. Available at: [Link]

-

Musthafa, K. S., et al. (2013). Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L. Asian Pacific Journal of Tropical Disease, 3(4), 282-288. Available at: [Link]

-

Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2786. Available at: [Link]

-

Exploring Phenolic Compounds as Quorum Sensing Inhibitors in Foodborne Bacteria. (2021). Foods, 10(11), 2799. Available at: [Link]

-

Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. (2018). Russian Journal of General Chemistry, 88(10), 2245-2248. Available at: [Link]

-

Neu, T. R., & Kuhlicke, U. (2017). Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. Journal of Electron Microscopy Technique, 89(4), 183-200. Available at: [Link]

-

Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. (2020). ACS Omega, 5(40), 25779-25787. Available at: [Link]

-

de Almeida, L. F., et al. (2023). Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding. Heliyon, 9(7), e17657. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial. TSI Journals. Available at: [Link]

-

General Biofilm Assay Protocol. iGEM. Available at: [Link]

-

Natural Phenolics Disrupt Microbial Communication by Inhibiting Quorum Sensing. (2024). International Journal of Molecular Sciences, 25(3), 1735. Available at: [Link]

-

Quorum Sensing Inhibition in Chromobacterium violaceum, Antibacterial Activity and GC-MS Analysis of Centaurea praecox. (2020). Letters in Applied NanoBioScience, 9(4), 1547-1555. Available at: [Link]

- EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. Google Patents.

-

Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. (2017). Journal of Electron Microscopy Technique, 89(4), 183-200. Available at: [Link]

-

Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal. Available at: [Link]

-

O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Available at: [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). Organic Letters, 17(18), 4564-4567. Available at: [Link]

-

How can I assess biofilm formation by crystal violet binding assay? ResearchGate. Available at: [Link]

-

Confocal and EM to analyze Bacterial Biofilms on Fungal Colonies. JoVE Journal. Available at: [Link]

-

Exploring Phenolic Compounds as Quorum Sensing Inhibitors in Foodborne Bacteria. (2021). Foods, 10(11), 2799. Available at: [Link]

-

de Almeida, L. F., et al. (2023). Quorum sensing interference by phenolic compounds - A matter of bacterial misunderstanding. Heliyon, 9(7), e17657. Available at: [Link]

-

Chromobacterium violaceum Based Screening of Quorum Quenching Bacteria for the Biocontrol of Quorum Sensing Phytopathogens. (2022). Mysore Journal of Agricultural Sciences, 56(4), 1-10. Available at: [Link]

-

Tseng, B. S., et al. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 10, 857. Available at: [Link]

Sources

- 1. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antibiofilm evaluation of N-acyl-2-aminopyrimidine derivatives against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring Phenolic Compounds as Quorum Sensing Inhibitors in Foodborne Bacteria [frontiersin.org]

- 6. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

- 10. tsijournals.com [tsijournals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. nanobioletters.com [nanobioletters.com]

- 17. Crystal violet assay [bio-protocol.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. static.igem.org [static.igem.org]

- 20. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jove.com [jove.com]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. ibidi.com [ibidi.com]

- 26. Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

- 29. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]

Methodological & Application

Application Note: A Comprehensive Guide to In Vitro and Cellular Assays for Profiling "2-(2-Aminopyrimidin-4-yl)phenol" Derivatives as FGFR4 Inhibitors

Abstract

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis, particularly when activated by its ligand FGF19, has emerged as a critical oncogenic driver in hepatocellular carcinoma (HCC) and other malignancies.[1][2][3] This pathway's role in promoting tumor cell proliferation, survival, and metastasis makes it a compelling target for therapeutic intervention.[1][4][5] This guide provides a detailed framework and step-by-step protocols for the characterization of novel inhibitors based on the "2-(2-aminopyrimidin-4-yl)phenol" scaffold, a promising chemical starting point for kinase-targeted drug discovery. We present a robust biochemical assay for determining direct enzymatic inhibition and a physiologically relevant cell-based assay to assess target engagement and downstream signaling blockade in a cancer context.

Scientific Background: The FGF19/FGFR4 Axis in Oncology

FGFR4 is a transmembrane receptor tyrosine kinase (RTK) that, upon binding its primary ligand FGF19, undergoes dimerization and autophosphorylation of its intracellular kinase domain.[6] This activation initiates a cascade of downstream signaling events crucial for various cellular processes.[4][5] In normal physiology, the FGF19/FGFR4 axis is integral to regulating bile acid metabolism.[7][8][9]

However, in approximately 30-50% of HCC cases, amplification of the FGF19 gene leads to its overexpression, creating a potent autocrine or paracrine loop that constitutively activates FGFR4 signaling.[7][10] This aberrant activation drives tumorigenesis by engaging multiple canonical cancer pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival, and the JAK/STAT pathway, which can influence gene expression related to tumor progression.[2][11][12]

Caption: The FGF19/FGFR4 signaling cascade.

Given its direct role as an oncogenic driver, inhibiting the kinase activity of FGFR4 is a rational and promising therapeutic strategy.[3] Small molecule inhibitors, such as those derived from a 2-aminopyrimidine scaffold, are well-suited to target the ATP-binding pocket of kinases.[13][14] The "this compound" core structure provides key hydrogen bonding moieties that can be optimized to achieve high potency and selectivity for FGFR4.

Assay Principles and Strategy

To comprehensively evaluate novel FGFR4 inhibitors, a two-tiered approach is essential:

-

Biochemical Potency (In Vitro): This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of isolated, recombinant FGFR4. It answers the question: "Can the compound inhibit the kinase itself?" The output of this assay is the half-maximal inhibitory concentration (IC50), a primary measure of a compound's potency.[15] We describe a luminescence-based assay that measures ATP consumption (as ADP production), which is a direct proxy for kinase activity.[16][17]

-

Cellular Target Engagement (In Situ): This assay measures the ability of a compound to inhibit FGFR4 signaling within a living cancer cell. It answers the question: "Can the compound enter the cell and inhibit the target in its native environment?" This is crucial for validating that a compound's biochemical activity translates into a functional cellular effect. We describe an In-Cell Western protocol to quantify the inhibition of FGF19-stimulated FGFR4 autophosphorylation in an HCC cell line.

Protocol 1: In Vitro Biochemical FGFR4 Kinase Assay

This protocol is designed to determine the IC50 value of test compounds against recombinant human FGFR4 kinase using the ADP-Glo™ Kinase Assay system.

Materials and Reagents

| Reagent | Supplier | Catalog # (Example) | Storage |

| Recombinant Human FGFR4 | BPS Bioscience | 40224 | -80°C |

| Poly(Glu, Tyr) 4:1 Substrate | Sigma-Aldrich | P0275 | -20°C |

| ADP-Glo™ Kinase Assay | Promega | V9101 | -80°C |

| ATP, 10 mM Solution | Promega | V9151 | -20°C |

| DTT, 1 M Solution | Sigma-Aldrich | 43815 | -20°C |

| Kinase Buffer | BPS Bioscience | 79316 | 4°C |

| Test Compounds | User-provided | N/A | Per user |

| DMSO, Molecular Biology Grade | Sigma-Aldrich | D8418 | Room Temp |

| 384-well, low-volume, white plates | Corning | 3572 | Room Temp |

Workflow Overview

Caption: Workflow for the in vitro FGFR4 biochemical assay.

Step-by-Step Protocol

Causality: Each step is designed to precisely control the enzymatic reaction to ensure that the only variable influencing the outcome is the concentration of the inhibitor.

-

Prepare Kinase Buffer: Prepare 1x Kinase Buffer containing 2 mM DTT. Keep on ice.

-

Prepare Compound Dilutions:

-

Perform a serial dilution of the "this compound" derivative in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series, starting from a 10 mM stock.

-

Rationale: This creates a wide concentration range to define the full dose-response curve. DMSO is used for compound solubility.

-

-

Prepare Master Mixes (on ice):

-

Enzyme Master Mix: Dilute recombinant FGFR4 to a final concentration of 2.5 ng/µL in 1x Kinase Buffer.

-

Substrate/ATP Master Mix: Prepare a 2x solution containing 100 µM ATP and 0.4 mg/ml Poly(Glu, Tyr) substrate in 1x Kinase Buffer.

-

Rationale: Using master mixes ensures uniform addition of reagents to all wells, minimizing pipetting errors. The ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of competitive inhibitors.

-

-

Assay Plate Setup (384-well plate):

-

Add 1 µL of serially diluted compound or DMSO (for "No Inhibition" and "No Enzyme" controls) to the appropriate wells. The final DMSO concentration should not exceed 1%.[16]

-

Add 2 µL of the Enzyme Master Mix to all wells except the "No Enzyme" control. Add 2 µL of 1x Kinase Buffer to the "No Enzyme" control wells.

-

Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

-

Initiate the Kinase Reaction:

-

Add 2 µL of the Substrate/ATP Master Mix to all wells. The total reaction volume is now 5 µL.

-

Briefly centrifuge the plate and incubate for 45 minutes at 30°C.

-

-

Detect ADP Production:

-

Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the luminescence on a compatible plate reader (e.g., Promega GloMax®).

-

Protocol 2: Cell-Based FGFR4 Phosphorylation Assay

This protocol uses an In-Cell Western™ assay to measure the inhibition of FGF19-induced FGFR4 autophosphorylation in Huh7 hepatocellular carcinoma cells.

Materials and Reagents

| Reagent | Supplier | Catalog # (Example) |

| Huh7 cell line | ATCC | HTB-185 |

| DMEM, high glucose | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Recombinant Human FGF19 | R&D Systems | 969-FG |

| Anti-pFGFR4 (Tyr642) Ab | Cell Signaling | 8565 |

| Anti-GAPDH Ab (loading control) | Cell Signaling | 2118 |

| IRDye® 800CW Goat anti-Rabbit | LI-COR | 926-32211 |

| IRDye® 680RD Goat anti-Mouse | LI-COR | 926-68070 |

| Intercept® (TBS) Blocking Buffer | LI-COR | 927-60001 |

| 96-well clear-bottom black plates | Corning | 3603 |

Workflow Overview

Caption: Workflow for the cell-based FGFR4 phosphorylation assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Seed Huh7 cells into a 96-well clear-bottom black plate at a density of 20,000 cells/well in 100 µL of complete media (DMEM + 10% FBS).

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Serum Starvation:

-

Gently aspirate the complete media.

-

Wash once with 100 µL of sterile PBS.

-

Add 100 µL of serum-free media (DMEM only).

-

Incubate for 16-24 hours.

-

Rationale: Starvation reduces basal receptor tyrosine kinase activity, ensuring a robust and clean signal window upon FGF19 stimulation.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test compound in serum-free media.

-

Aspirate the starvation media and add 90 µL of the compound-containing media to the appropriate wells. Add vehicle control media to control wells.

-

Incubate for 2 hours at 37°C.

-

-

Ligand Stimulation:

-

Prepare a 10x working stock of FGF19 (1000 ng/mL) in serum-free media.

-

Add 10 µL of 10x FGF19 to all wells except the "unstimulated" control, for a final concentration of 100 ng/mL. Add 10 µL of media to the unstimulated wells.

-

Incubate for 15 minutes at 37°C.

-

Rationale: This short, potent stimulation provides a strong, synchronous phosphorylation signal.

-

-

Fixation and Permeabilization:

-

Immediately aspirate the media and add 100 µL of 4% paraformaldehyde (PFA) in PBS to each well. Incubate for 20 minutes at room temperature.

-

Wash the wells 3 times with 150 µL of PBS containing 0.1% Triton X-100.

-

Add 100 µL of PBS with 0.1% Triton X-100 and incubate for 20 minutes to permeabilize the cells.

-

-

Blocking and Antibody Incubation:

-

Aspirate the permeabilization buffer and wash twice with PBS.

-

Add 150 µL of Intercept (TBS) Blocking Buffer to each well and incubate for 90 minutes at room temperature.

-

Prepare the primary antibody solution in blocking buffer containing both anti-pFGFR4 (1:200) and anti-GAPDH (1:1000).

-

Aspirate the blocking buffer and add 50 µL of the primary antibody solution. Incubate overnight at 4°C.

-

Rationale: The GAPDH antibody serves as a loading control to normalize for cell number variations between wells.

-

-

Secondary Antibody Incubation and Imaging:

-

Wash the wells 4 times with PBS containing 0.1% Tween-20.

-

Prepare the secondary antibody solution in blocking buffer containing IRDye® 800CW Goat anti-Rabbit (1:1000) and IRDye® 680RD Goat anti-Mouse (1:1000).

-

Add 50 µL of the secondary antibody solution. Incubate for 1 hour at room temperature, protected from light.

-

Wash 4 times as in step 7.

-

Scan the plate using an infrared imaging system like the LI-COR Odyssey® CLx, detecting at both 700 nm (GAPDH) and 800 nm (p-FGFR4) channels.

-

Data Analysis and Interpretation

The goal of data analysis is to generate a dose-response curve and calculate the IC50 value, which represents the concentration of inhibitor required to reduce the measured activity by 50%.[15]

Data Normalization

-

Biochemical Assay:

-

Average the replicate values for each condition.

-

Define 100% activity using the "No Inhibition" (DMSO only) control.

-

Define 0% activity using the "No Enzyme" control.

-

Calculate the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibition - Signal_NoEnzyme))

-

-

Cell-Based Assay:

-

For each well, calculate the normalized signal: Normalized Signal = Signal_pFGFR4 (800nm) / Signal_GAPDH (700nm)

-

Define 100% activity using the "Stimulated + Vehicle" control.

-

Define 0% activity using the "Unstimulated" control.

-

Calculate the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (NormSignal_Compound - NormSignal_Unstimulated) / (NormSignal_Stimulated - NormSignal_Unstimulated))

-

IC50 Calculation

-

Plot the Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

-

Fit the data using a non-linear regression model, specifically a four-parameter logistic (4PL) equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

-

Software such as GraphPad Prism is highly recommended for this analysis. The software will directly calculate the IC50 value from the fitted curve.

Expected Results

A potent and selective "this compound" derivative is expected to show a sigmoidal dose-response curve in both assays, yielding a low nanomolar to micromolar IC50 value. A successful compound from the cellular assay confirms its ability to cross the cell membrane and engage the target in a biological context.

| Assay Type | Key Parameter | Desired Outcome for Active Compound |

| In Vitro Kinase Assay | Biochemical IC50 | Low nM to µM value, indicating direct enzyme inhibition. |

| Cell-Based Assay | Cellular IC50 | Potency similar to or within 10-fold of the biochemical IC50. |

Conclusion

The protocols detailed in this application note provide a robust, reproducible, and comprehensive workflow for evaluating "this compound" derivatives as potential FGFR4 inhibitors. By combining a direct biochemical potency assay with a physiologically relevant cellular target engagement assay, researchers can efficiently identify and characterize promising lead compounds. This dual-assay strategy is critical for making informed decisions in the drug discovery pipeline, ultimately accelerating the development of novel targeted therapies for FGFR4-driven cancers like hepatocellular carcinoma.

References

- Development of the FGFR4-ADC bearing the ferroptosis inducer sulfasalazine for hepatocellular carcinoma - PMC. (2025). PubMed Central.

- FGF19–FGFR4 Signaling in Hep

- Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (n.d.).

- Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (n.d.). Frontiers.

- FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. (n.d.). Taylor & Francis.

- What are FGFR4 antagonists and how do they work?. (2024). [Source name withheld].

- The Fibroblast Growth Factor Receptor 4 (FGFR4). (n.d.). Indigo Biosciences.

- Inhibition of the fibroblast growth factor receptor (FGFR)

- Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. (n.d.). Revvity.

- FGFR4 Kinase Assay Kit. (n.d.). BPS Bioscience.

- Targeting Colorectal Cancer Stem Cells Through Inhibition of the Fibroblast Growth Factor Receptor 4 Pathway with a Novel Antibody. (n.d.). MDPI.

- FGFR4 Kinase Assay. (n.d.).

- Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC. (2020). NIH.

- FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC. (n.d.). NIH.

- Role of FGF19 induced FGFR4 activation in the regulation of glucose homeostasis. (2009). NIH.

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central.

- FGF19 Regulates Cell Proliferation, Glucose and Bile Acid Metabolism via FGFR4-Dependent and Independent P

- In-cell Western Assays for IC50 Determin

- N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2025).

Sources

- 1. Development of the FGFR4-ADC bearing the ferroptosis inducer sulfasalazine for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]

- 3. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are FGFR4 antagonists and how do they work? [synapse.patsnap.com]

- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of FGF19 induced FGFR4 activation in the regulation of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FGF19 Regulates Cell Proliferation, Glucose and Bile Acid Metabolism via FGFR4-Dependent and Independent Pathways | PLOS One [journals.plos.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. azurebiosystems.com [azurebiosystems.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. promega.com [promega.com]

Application Notes and Protocols for In Vivo Dosing and Administration of "2-(2-Aminopyrimidin-4-yl)phenol" in Mice

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

"2-(2-Aminopyrimidin-4-yl)phenol" is a heterocyclic organic compound featuring a phenol ring linked to an aminopyrimidine group. Its chemical structure (Figure 1) makes it a valuable intermediate in the synthesis of a variety of bioactive molecules.[1][2] Derivatives of this scaffold have been investigated for their therapeutic potential, notably as kinase inhibitors in oncology and as agents with antimicrobial and anti-inflammatory properties. Given its role as a building block in medicinal chemistry, establishing robust and reproducible protocols for its in vivo evaluation in preclinical models, such as mice, is paramount for advancing our understanding of its potential pharmacological effects and those of its derivatives.

This document provides a comprehensive guide to the dosing and administration of "this compound" in mice. It is intended to equip researchers with the foundational knowledge and detailed protocols necessary to conduct these studies with scientific rigor and in accordance with the highest standards of animal welfare.

Figure 1: Chemical Structure of this compound Caption: The molecular structure of this compound, with CAS Number 31964-89-3.[2]

Physicochemical Properties

A summary of the known physicochemical properties of "this compound" is presented in Table 1. This information is critical for the initial stages of formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31964-89-3 | [2] |

| Molecular Formula | C₁₀H₉N₃O | [2] |

| Molecular Weight | 187.20 g/mol | [2] |

| Physical Form | Solid |

I. Preclinical Formulation Development

The successful in vivo evaluation of any compound hinges on the development of a stable and appropriate formulation that allows for accurate and reproducible dosing. For a compound like "this compound," which is likely to have limited aqueous solubility, a systematic approach to vehicle selection is crucial.

A. Rationale for Vehicle Selection

The choice of vehicle is dictated by the physicochemical properties of the test compound, the intended route of administration, and the objectives of the study. An ideal vehicle should:

-

Solubilize or uniformly suspend the compound: Ensuring a homogenous formulation is critical for accurate dosing.

-

Be non-toxic and biocompatible: The vehicle itself should not elicit any physiological or toxicological effects that could confound the study results.

-

Be appropriate for the chosen route of administration: For example, viscous or irritant vehicles may not be suitable for parenteral routes.

-

Not interfere with the absorption, distribution, metabolism, or excretion (ADME) of the compound: The vehicle should be as inert as possible.

B. Vehicle Screening Workflow

Due to the lack of specific solubility data for "this compound," a tiered approach to vehicle screening is recommended. This workflow is designed to identify a suitable vehicle in a systematic and efficient manner.

Figure 2: Vehicle Screening Workflow. A tiered approach to identifying a suitable vehicle for in vivo studies.

C. Protocol for Formulation Preparation

1. Solution Preparation (if soluble)

-

Objective: To prepare a clear, homogenous solution for administration.

-

Materials:

-

"this compound"

-

Selected vehicle (e.g., saline, PBS, co-solvent mixture)

-

Sterile conical tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Water bath or sonicator (optional, for gentle warming to aid dissolution)

-

-

Procedure:

-

Weigh the required amount of "this compound" and place it in a sterile tube/vial.

-

Add a portion of the selected vehicle to the tube.

-

Vortex vigorously until the compound is fully dissolved.

-

If necessary, use a water bath at a controlled temperature (e.g., 37°C) or a sonicator to aid dissolution. Avoid excessive heat that could degrade the compound.

-

Once dissolved, add the remaining vehicle to reach the final desired concentration.

-

Visually inspect the solution for any undissolved particles. The final formulation should be clear.

-

2. Suspension Preparation (if insoluble)

-

Objective: To prepare a uniform suspension for consistent dosing.

-

Materials:

-

"this compound"

-

Selected suspending vehicle (e.g., 0.5% methylcellulose)

-

Mortar and pestle (for particle size reduction)

-

Sterile conical tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Homogenizer (optional, for improved uniformity)

-

-

Procedure:

-

If necessary, gently grind the "this compound" in a mortar and pestle to reduce particle size and improve suspendability.

-

Weigh the required amount of the compound and place it in a sterile tube/vial.

-

Add a small amount of the suspending vehicle to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

-

If a homogenizer is available, use it to further ensure homogeneity.

-

Before each administration, ensure the suspension is thoroughly re-suspended by vortexing.

-

II. Routes of Administration in Mice

The choice of administration route depends on the study's objectives, the desired pharmacokinetic profile, and the properties of the formulation. The most common routes for small molecules in mice are oral gavage, intraperitoneal injection, and intravenous injection.

A. Oral Gavage (PO)

-

Rationale: Simulates the clinical route of administration for many oral drugs and is useful for assessing oral bioavailability.

-

Equipment:

-

Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

-

Syringes (1 mL)

-

-

Protocol:

-

Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg, though smaller volumes are often preferred.[1]

-

Fill the syringe with the calculated volume of the formulation.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Carefully insert the gavage needle into the mouth and advance it along the side of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle; do not force it.

-

Once the needle is in the esophagus, gently dispense the formulation.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress or misdosing (e.g., coughing, fluid from the nose).

-

B. Intraperitoneal (IP) Injection

-

Rationale: Allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver.

-

Equipment:

-

Sterile needles (e.g., 25-27 gauge)

-

Syringes (1 mL)

-

-

Protocol:

-

Weigh the mouse and calculate the required dose volume. The maximum recommended volume is typically 10 mL/kg.[3]

-

Draw up the formulation into the syringe.

-

Restrain the mouse to expose the abdomen.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[4]

-

Insert the needle at a 30-40° angle into the peritoneal cavity.[3]

-

Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

-

Inject the formulation smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

C. Intravenous (IV) Injection (Tail Vein)

-

Rationale: Provides 100% bioavailability and allows for precise control of the circulating concentration of the compound.

-

Equipment:

-

Sterile needles (e.g., 27-30 gauge)

-

Syringes (1 mL)

-

A warming device (e.g., heat lamp, warming pad) to dilate the tail veins.

-

A restraining device for mice.

-

-

Protocol:

-

Weigh the mouse to determine the correct injection volume.

-

Warm the mouse for 5-10 minutes to make the lateral tail veins more visible.[2]

-

Place the mouse in a restraining device.

-

Position the tail and identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the formulation. If resistance is met or a bleb forms, the needle is not in the vein.

-

After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Table 2: Summary of Administration Routes in Mice

| Route | Rationale | Max Volume (mL/kg) | Needle/Gavage Size | Key Considerations |

| Oral (PO) | Simulates clinical oral route, assesses oral bioavailability. | 10[1] | 20-22 G | Risk of aspiration or esophageal/stomach perforation. Proper training is essential. |

| Intraperitoneal (IP) | Rapid absorption, bypasses first-pass metabolism. | 10[3] | 25-27 G | Risk of injecting into abdominal organs. Inject into the lower right quadrant.[4] |

| Intravenous (IV) | 100% bioavailability, precise dose control. | 5 (bolus), 10 (slow) | 27-30 G | Technically challenging. Requires proper restraint and warming of the tail. |

III. Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

Before proceeding to efficacy studies, it is essential to determine the tolerability of "this compound" in mice. This is typically achieved through dose-range finding (DRF) and maximum tolerated dose (MTD) studies.

A. Objectives

-

Dose-Range Finding (DRF): To identify a range of doses that are tolerated and to observe any acute toxicities. This helps in selecting appropriate dose levels for the MTD study.

-

Maximum Tolerated Dose (MTD): To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality over a specified period.

B. Experimental Design

A typical DRF/MTD study involves administering escalating doses of the compound to small groups of mice and monitoring them closely for signs of toxicity.

Figure 3: MTD Study Workflow. A generalized workflow for determining the Maximum Tolerated Dose.

C. Protocol for a Single-Dose MTD Study

-

Animal Model: Select a common mouse strain (e.g., C57BL/6 or BALB/c), with both male and female animals if sex-specific differences are anticipated.

-

Dose Selection: Based on any available in vitro cytotoxicity data or information on structurally related compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

-

Group Size: Use a small number of animals per group (e.g., n=3-5).

-

Administration: Administer a single dose of the compound or vehicle via the chosen route.

-

Monitoring:

-

Observe animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days.

-

Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

-

Measure body weight daily.

-

-

Data Analysis: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 10-20% reduction in body weight.

IV. Ethical Considerations and Animal Welfare

All animal studies must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals. Key principles to adhere to include:

-

The 3Rs (Replacement, Reduction, and Refinement):

-

Replacement: Use non-animal methods whenever possible.

-

Reduction: Use the minimum number of animals necessary to obtain statistically significant data.

-

Refinement: Minimize any potential pain, suffering, or distress to the animals.

-

-

IACUC Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Training: Personnel handling and dosing animals must be adequately trained in the procedures.

-

Humane Endpoints: Establish clear criteria for humane endpoints to euthanize animals that experience severe or prolonged pain or distress.

V. Conclusion

This application note provides a comprehensive framework for the dosing and administration of "this compound" in mice. By following these detailed protocols and adhering to the principles of scientific integrity and animal welfare, researchers can generate reliable and reproducible data to advance the preclinical development of this compound and its derivatives. The importance of a systematic approach to formulation development, particularly for compounds with limited solubility data, cannot be overstated. Careful planning and execution of these foundational in vivo studies are critical for the successful translation of promising compounds from the laboratory to the clinic.

References

-

Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

-

TransCure bioServices. (2023). How to Administer a Substance to a Mouse?[Link]

-

MySkinRecipes. This compound. [Link]

-

UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

-

BioBoston Consulting. (2023). Best Practices For Preclinical Animal Testing. [Link]

- Tuttle, A. H., et al. (2015). Choice of vehicle affects pyraclostrobin toxicity in mice.

-

Queen's University. Intraperitoneal Injection in Mice. [Link]

-

Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

-

Charles River Laboratories. Dose Range Finding Studies. [Link]

-

National Toxicology Program. Maximum Tolerated Dose (MTD): Concepts and Background. [Link]

-

NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

-

National Academies Press. (2011). Guide for the Care and Use of Laboratory Animals: Eighth Edition. [Link]

-

NIH Office of Laboratory Animal Welfare. PHS Policy on Humane Care and Use of Laboratory Animals. [Link]

-

U.S. Food and Drug Administration. (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices. [Link]

-

NC3Rs. The 3Rs. [Link]

-

Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

-

PubChem. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. [Link]

-

PubChem. 2-Aminopyrimidine. [Link]

-

Charles River Laboratories. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

-

ResearchGate. Maximum Tolerated Dose. [Link]

-

MDPI. (2023). Safety Evaluation of Lab-Made Clinoptilolite: 90-Day Repeated Dose Toxicity Study in Sprague Dawley Rats and a Battery of In Vitro and In Vivo Genotoxicity Tests. [Link]

-

Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. [Link]

-

Virginia Tech. (2017). SOP: Mouse Intravenous Injections. [Link]

-

The Office of Research Integrity. Rules, policies and guidelines. [Link]

-

PMC. (2019). The 3Rs and Humane Experimental Technique: Implementing Change. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Method Development for 2-(2-Aminopyrimidin-4-yl)phenol

Executive Summary

This Application Note details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 2-(2-Aminopyrimidin-4-yl)phenol . This compound represents a classic "push-pull" amphoteric system, containing both a basic 2-aminopyrimidine moiety and an acidic phenolic group.[1]

The protocol below moves beyond simple recipe-following. It establishes a First-Principles approach to separating amphoteric heterocycles, addressing common challenges such as peak tailing (due to silanol interactions) and pH-dependent solubility.[1] The final method utilizes a robust C18 stationary phase with an acidic mobile phase to ensure protonation of the basic nitrogen, suppressing secondary interactions while maintaining phenolic stability.[1]

Physicochemical Profiling & Mechanistic Strategy

To develop a robust method, we must first understand the molecule's behavior in solution.[1]

Structural Analysis

The analyte consists of two distinct functional zones:

-

2-Aminopyrimidine Ring: A weak base.[1] The ring nitrogens typically have a pKa of ~3.5 – 4.[1]0. At pH < 3, this moiety is protonated (

), increasing water solubility and reducing retention on hydrophobic phases.[1] -

Phenol Group: A weak acid with a pKa of ~10.[1]0. At neutral pH, it remains protonated (neutral).[1] At pH > 10, it deprotonates to the phenolate anion (

).[1]

The "pH Switch" Decision Matrix

The critical decision in method development for this molecule is Mobile Phase pH.[1]

-

Scenario A: High pH (> 10)

-

Scenario B: Low pH (< 3) [SELECTED STRATEGY]

-

State: Phenol is neutral (

); Pyrimidine is protonated ( -

Benefit: The neutral phenol drives retention on the C18 chain.[1] The protonated pyrimidine prevents hydrophobic collapse but requires a base-deactivated column to prevent severe tailing caused by interaction with residual silanols on the silica surface.[1]

-

Visualization: Method Development Logic[1]

Figure 1: Decision tree for selecting mobile phase pH based on the amphoteric nature of the analyte.

Experimental Protocol (The "Gold Standard")

This protocol is designed for transferability across standard HPLC-UV/DAD systems (Agilent 1200/1260/1290, Waters Alliance/Acquity, Shimadzu Prominence).[1]

Reagents & Materials

-

Analyte Standard: this compound (>98% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).[1]

-

Buffer Additive: Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) OR Waters XBridge C18 | High surface area, double end-capped to block silanols, preventing amine tailing.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | Protonates the pyrimidine base to ensure a single ionic state.[1] |

| Mobile Phase B | Acetonitrile (100%) | Stronger elution solvent than methanol; sharper peaks for aromatics.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Temperature | 30°C ± 1°C | Controls viscosity and mass transfer kinetics.[1] |

| Injection Volume | 5 - 10 µL | Dependent on sample concentration (target 0.1 mg/mL).[1] |

| Detection (DAD) | 254 nm (Primary), 280 nm (Secondary) | 254 nm targets the pyrimidine π-π* transitions; 280 nm targets the phenol. |

Gradient Program

A gradient is essential to elute the main peak while cleaning the column of potential synthetic dimers or hydrophobic impurities.[1]

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Equilibration / Loading |

| 2.00 | 5% | Isocratic Hold (Focusing) |

| 15.00 | 95% | Linear Ramp (Elution) |

| 18.00 | 95% | Column Wash |

| 18.10 | 5% | Return to Initial |

| 23.00 | 5% | Re-equilibration |

Method Validation & Performance Criteria

To ensure this method is trustworthy (Trustworthiness), it must be validated against ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run 5 replicate injections of the standard solution (100 µg/mL).

-

Retention Time %RSD: ≤ 1.0%[1]

-

Peak Area %RSD: ≤ 1.0%[1]

-

Tailing Factor (Tf): 0.9 ≤ Tf ≤ 1.3 (Crucial for aminopyrimidines).[1]

-

Theoretical Plates (N): > 5000.[1]

Linearity & Range

Prepare a stock solution of 1 mg/mL in Methanol. Dilute to 6 levels:

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

-

Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

-

Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours (Watch for phenol oxidation).

-

Oxidative Stress: 3%

, Room Temp, 2 hours.

Troubleshooting Guide

Issue 1: Peak Tailing (Tf > 1.5)

-

Cause: Interaction between the protonated amino-pyrimidine and residual silanols on the column silica.[1]

-

Solution:

Issue 2: Split Peaks

-

Cause: Sample solvent mismatch.[1] Dissolving the sample in 100% DMSO or Methanol and injecting a large volume (e.g., >10 µL) into a 5% organic mobile phase causes precipitation or "breakthrough."[1]

-

Solution: Dissolve sample in the initial mobile phase (5% ACN / 95% Water).[1] If solubility is poor, use 50/50, but reduce injection volume to 2-3 µL.[1]

Issue 3: Retention Time Drift

-

Cause: pH instability.[1]

-

Solution: 2-aminopyrimidines are sensitive to pH changes near their pKa (~3.5).[1] Ensure Mobile Phase A is buffered (Ammonium Formate) rather than just acidified (Formic Acid) if precise retention stability is required.[1]

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text for RP-HPLC mechanisms).

-

McCalley, D. V. (2010).[1] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1217(6), 858-880.[1] Link (Authoritative source on amine tailing).

-

PubChem. (2025).[1][3] Compound Summary: 2-Aminopyrimidine derivatives. National Library of Medicine.[1] Link (Source for physicochemical properties).

-

Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1][2] (Reference for silica end-capping technology).

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link (Standard for validation protocols).

Sources

Application Note: High-Efficiency Conjugation of 2-(2-Aminopyrimidin-4-yl)phenol to Solid Supports

[1]

Part 1: Executive Summary & Scientific Rationale

The Challenge: Weak Nucleophilicity & Solubility

The molecule 2-(2-Aminopyrimidin-4-yl)phenol presents two distinct challenges for bioconjugation that standard "kit-based" protocols often fail to address:

-

Electronic Deactivation: The primary amine on the pyrimidine ring is electronically coupled to the electron-deficient heteroaromatic ring.[1] Unlike aliphatic amines (pKa ~10.5), 2-aminopyrimidines are weak nucleophiles (pKa of conjugate acid ~3.5).[1] Standard NHS-ester coupling at neutral pH (7.[1]2) is often inefficient because the amine, while unprotonated, lacks sufficient nucleophilic drive to compete with the hydrolysis of the NHS ester.

-

Solubility: The aromatic/heterocyclic core confers significant lipophilicity, necessitating the use of organic co-solvents (DMSO or DMF) which can be incompatible with certain bead matrices or coupling chemistries if not managed correctly.

The Solution: Epoxy vs. NHS Chemistry

While NHS-activated beads are the industry standard for proteins, Epoxy-activated beads are the superior choice for this specific small molecule.[1]

-

Epoxy Chemistry allows for coupling at higher pH (pH 9–13), which is critical for driving the reaction of weak nucleophiles. It also forms an extremely stable secondary amine or ether linkage (secondary amine with the aminopyrimidine, or ether with the phenol).

-

NHS Chemistry is included as a secondary protocol for rapid screening but requires strict anhydrous handling to prevent hydrolysis before the slow amine reaction can occur.

Part 2: Detailed Protocols

Method A: Epoxy-Activated Bead Conjugation (Recommended)

Best for: Maximum ligand loading, high chemical stability, and weak nucleophiles.

Materials Required

-

Beads: Epoxy-activated Magnetic Beads (e.g., Dynabeads™ M-270 Epoxy) or Epoxy-activated Sepharose™ 6B.[1]

-

Ligand: this compound.[1]

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).[1]

-

Coupling Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 10.5 (Optimized for weak amines/phenols).[1]

-

Blocking Buffer: 1 M Ethanolamine pH 9.0 or 1 M Tris-HCl pH 9.0.[1]

-

Wash Buffers: PBS (pH 7.[1]4) and 0.1 M Acetate buffer (pH 4.0).

Step-by-Step Procedure

1. Bead Equilibration

-

Resuspend the Epoxy beads thoroughly.[1]

-

Transfer 10 mg (approx. 300 µL) of beads to a chemically resistant tube.

-

Critical Step: Wash beads 3x with Diglyme or dry DMF if strictly anhydrous conditions are desired, or simply wash 3x with distilled water if using the high-pH aqueous/organic mix method (recommended for this molecule).[1]

-

Remove the supernatant using a magnetic separator (or centrifugation for Sepharose).[1]

2. Ligand Preparation

-

Dissolve the ligand in 100% DMSO to a concentration of 50 mM .[1]

-

Expert Insight: High concentration drives the reaction kinetics for weak nucleophiles.[1]

-

-

Prepare the Final Coupling Mix : Dilute the ligand stock into the Coupling Buffer (pH 10.5) to reach a final concentration of 5–10 mM .

-

Note: Ensure the final solution contains 20–50% DMSO to maintain ligand solubility. Epoxy groups are stable in this solvent mixture.[1]

-

3. The Coupling Reaction

-

Add the Final Coupling Mix to the washed beads.

-

Incubate with tilt-rotation for 16–24 hours at 37°C .

-

Why 37°C? Unlike proteins, this small molecule is heat-stable.[1] The elevated temperature significantly increases the reaction rate of the epoxide ring with the weak amine/phenol nucleophiles.

-

4. Blocking Unreacted Groups

-

Remove the coupling solution (Save supernatant for UV analysis—see Part 3).[1]

-

Add 1 M Ethanolamine (pH 9.0) to the beads.

-

Incubate for 4 hours at 37°C or overnight at room temperature. This deactivates remaining epoxy groups.[1]

5. Washing & Storage

-

Wash beads 3x with PBS (pH 7.4) .[1]

-

Wash 3x with 0.1 M Acetate Buffer (pH 4.0) (to strip non-covalently bound ligand).[1]

-

Wash 3x with PBS .[1]

-

Store in PBS + 0.05% Sodium Azide at 4°C.

Method B: NHS-Activated Bead Conjugation (Rapid Alternative)

Best for: Quick screening when high yield is not the primary concern.[1]

Materials Required

-

Coupling Buffer: Anhydrous DMSO (or DMF) and Triethylamine (TEA).[1] Note: We use an organic-phase coupling to prevent NHS hydrolysis.

Step-by-Step Procedure

1. Bead Preparation

-

Aliquot beads and wash 1x with ice-cold 1 mM HCl (preserves NHS groups).[1]

-

Immediately wash 2x with Anhydrous DMSO .[1] Do not let beads dry out.[1]

2. Reaction Setup (Organic Phase)

-

Dissolve ligand in Anhydrous DMSO at 10 mM .

-

Add 1–2 equivalents of Triethylamine (TEA) to the ligand solution.

-

Add the ligand/DMSO/TEA mixture directly to the DMSO-washed beads.

3. Incubation

-

Incubate for 2–4 hours at Room Temperature with rotation.

-

Note: Since there is no water, hydrolysis is minimized, allowing the slow amine reaction to proceed.

-

4. Quenching & Wash

-

Add 1 M Tris-HCl (pH 8.0) to quench for 30 mins.

-

Wash extensively with DMSO, then Methanol, then PBS to remove all organic solvents and non-covalently bound ligand.

Part 3: Visualization & Logic[1]

Experimental Workflow

The following diagram illustrates the decision logic and workflow for the Epoxy coupling method, which is the robust standard for this application.

Caption: Decision tree and workflow for conjugating weak nucleophiles to solid supports.

Part 4: Quality Control & Validation

Quantitative Assessment (UV Difference Method)

Because the ligand is aromatic, it absorbs UV light. You can calculate coupling efficiency by measuring the absorbance of the starting solution versus the post-reaction supernatant.

| Parameter | Formula / Method |

| Wavelength | Peak absorbance of ligand (likely 280–320 nm ). Scan pure ligand in buffer first.[1] |

| Blank | Coupling buffer + DMSO (without ligand). |

| Calculation | Efficiency (%) = [(A_initial - A_final) / A_initial] * 100 |

| Interference | Warning: N-hydroxysuccinimide (released from NHS beads) absorbs at 260–280 nm.[1] Use HPLC or colorimetric assays for NHS reactions.[1] Epoxy reactions are cleaner for UV monitoring.[1] |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | pH too low (Amine protonated).[1] | Increase pH to 10.5 (Epoxy method).[1] 2-aminopyrimidines need basic conditions. |